2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Overview
Description
Synthesis Analysis
The synthesis of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid” can be achieved through chemical synthesis methods . The specific synthesis pathway would require a more detailed understanding of laboratory conditions and chemical steps .Molecular Structure Analysis
The IUPAC name for this compound is (2,3-dihydro-1H-inden-2-ylamino)acetic acid . The InChI code is 1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid” is 191.23 . It is a powder at room temperature . The compound is stable under normal temperatures but may decompose under high temperatures .Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid”, also known as “2-INDANYLACETIC ACID”:
Synthesis of Pentacyclic Core
2-Indanylacetic acid is used as a starting material in the synthesis of the pentacyclic core of (+)-Salvileucalin .
Proteomics Research
It is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .
Synthesis Methodology
The compound can be prepared by the anhydriding reaction of indane acid with anhydride or ester, showcasing its versatility in chemical synthesis .
Antimicrobial Studies
Related derivatives have been investigated for their antimicrobial properties, suggesting potential applications in developing antibacterial and antifungal agents .
Computational Studies
Computational studies have been conducted on similar indenyl-derived compounds, which could imply its use in computational chemistry and drug design .
Biological Potential
Indole derivatives, which share a similar structure to 2-Indanylacetic acid, have diverse biological and clinical applications, hinting at possible research applications in these fields .
Safety And Hazards
This compound is considered an organic compound and should be handled and stored under safe laboratory conditions . It should be avoided from contact with skin and eyes, and inhalation of its vapor should be prevented . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 .
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDPXYHBFBRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409166 | |
Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
CAS RN |
37868-26-1 | |
Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan using the diazoacetic ester method, as described in the research?
A1: The synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan, utilizing the diazoacetic ester method, is significant because it offers a pathway to obtain a valuable azulene derivative. Azulenes are aromatic hydrocarbons with a distinctive blue color and interesting chemical properties, finding applications in various fields like material science and medicinal chemistry. This specific research highlights the successful synthesis of 5,6-Dimethylazulene [] and also notes the isolation of Methyl 5,6-dimethyl-2-indanylacetate as part of the process. The structure of this compound, closely related to 2-Indanylacetic acid, was then elucidated using 220 MHz NMR spectroscopy []. This structural information contributes to a deeper understanding of the reactivity and potential applications of compounds within this chemical family.
Q2: Can 2-Indanylacetic acid derivatives be used in the synthesis of other complex molecules?
A2: Yes, derivatives of 2-Indanylacetic acid, specifically 1-Hydroxy-5-methyl-trans-2-indanylacetic acid, have proven valuable in synthesizing substituted 7H-Benzo(c)fluorenes []. While the abstract doesn't provide in-depth details about the reaction, it points towards the utility of 2-Indanylacetic acid derivatives as building blocks for constructing more complex polycyclic aromatic hydrocarbons. This has implications for the development of novel materials and potentially bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.